N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a heterocyclic acetamide derivative featuring:
- An imidazo[1,2-b]pyridazine core, which contributes to π-π stacking and hydrogen-bonding interactions.
- A thioacetamide linker (-S-CH2-CO-NH-), enhancing metabolic stability compared to oxygen-based analogs.
- A 5-chloro-2-methoxyphenyl substituent, providing steric and electronic modulation.
- A 2-phenyl group on the imidazopyridazine ring, influencing lipophilicity and target affinity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-18-8-7-15(22)11-16(18)24-20(27)13-29-21-10-9-19-23-17(12-26(19)25-21)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKDCAZJDDHIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazinyl Intermediate: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazinyl core.
Thioacetamide Linkage Formation: The intermediate is then reacted with a thioacetamide derivative, often under nucleophilic substitution conditions, to introduce the thioacetamide group.
Final Coupling Reaction: The final step involves coupling the thioacetamide intermediate with 5-chloro-2-methoxyphenylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioacetamide group.
Amines: From reduction of nitro groups.
Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-b]pyridazinyl moiety could play a crucial role in binding to these targets, while the thioacetamide group might be involved in redox reactions or covalent modifications.
Comparison with Similar Compounds
Structural Analogues with Triazinoindole Cores ()
Compounds 23–27 in share the thioacetamide linker but replace the imidazopyridazine core with a 5-methyl-5H-[1,2,4]triazino[5,6-b]indole system. Key differences include:
Key Findings :
- Substituents like 4-(cyanomethyl)phenyl (Compound 23) may increase polarity vs. the 5-chloro-2-methoxyphenyl group in the target compound, altering pharmacokinetics .
Thiadiazole-Based Acetamides ()
Compounds 5e–5m in feature a 1,3,4-thiadiazole core instead of imidazopyridazine. These analogs highlight the impact of heterocycle variation:
Key Findings :
- Substituents like 4-chlorobenzylthio (Compound 5e) or 2-methoxyphenoxy (Compound 5k) demonstrate how electron-withdrawing groups modulate reactivity and stability .
Substituent-Driven Functional Modifications
The target compound’s 5-chloro-2-methoxyphenyl group contrasts with substituents in analogs:
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a synthetic organic compound that has attracted considerable interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- A chloro-substituted methoxyphenyl ring
- An imidazo[1,2-b]pyridazinyl moiety
- A thioacetamide linkage
These functional groups contribute to the compound's reactivity and biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. This could be particularly relevant in the context of cancer therapy or anti-inflammatory treatments.
- Receptor Binding : The imidazo[1,2-b]pyridazinyl component may facilitate binding to various receptors, influencing cellular signaling pathways.
- Redox Reactions : The thioacetamide group may participate in redox reactions, which can affect cellular oxidative stress levels.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives demonstrate potent antibacterial and antifungal effects against various strains:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | C. albicans | 0.0048 |
| Compound C | S. aureus | 4.69 - 22.9 |
These findings suggest a promising potential for the compound as a therapeutic agent in treating infections caused by resistant bacterial strains .
Anticancer Activity
The imidazo[1,2-b]pyridazin moiety is often associated with anticancer properties. Research indicates that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth through various pathways:
- Cell Cycle Arrest : Some studies have reported that these compounds can halt the cell cycle in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in vitro, suggesting potential for use in cancer therapies.
Case Studies
Several case studies have documented the biological activities of related compounds:
- Study on Antibacterial Activity : In vitro tests demonstrated that derivatives with halogen substitutions exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : A series of related compounds were tested for cytotoxicity against various cancer cell lines, revealing IC50 values indicating effective inhibition of cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
